2-Bromo-5-methoxybenzene-1,4-diol

CAS No.:

Cat. No.: VC14257771

Molecular Formula: C7H7BrO3

Molecular Weight: 219.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7BrO3 |

|---|---|

| Molecular Weight | 219.03 g/mol |

| IUPAC Name | 2-bromo-5-methoxybenzene-1,4-diol |

| Standard InChI | InChI=1S/C7H7BrO3/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,9-10H,1H3 |

| Standard InChI Key | UULJVMWZTSKTGG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C(=C1)O)Br)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

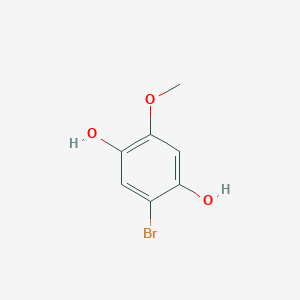

2-Bromo-5-methoxybenzene-1,4-diol is systematically named as 2-bromo-5-methoxyhydroquinone, reflecting its substitution pattern on the benzene ring. The compound’s molecular structure features a hydroxyl group at positions 1 and 4, a methoxy group at position 5, and a bromine atom at position 2 (Figure 1). This arrangement confers distinct electronic and steric properties, influencing its reactivity in substitution and coupling reactions.

Table 1: Key Physicochemical Properties of 2-Bromo-5-methoxybenzene-1,4-diol

| Property | Value | Source |

|---|---|---|

| CAS Number | 174769-28-9 | |

| Molecular Formula | ||

| Molecular Weight | 219.033 g/mol | |

| Exact Mass | 217.958 g/mol | |

| Topological Polar Surface Area (TPSA) | 49.69 Ų | |

| LogP (Partition Coefficient) | 1.87 |

The compound’s relatively high LogP value indicates moderate lipophilicity, suggesting favorable membrane permeability in biological systems. Its polar surface area, driven by two hydroxyl groups and a methoxy substituent, further influences solubility and hydrogen-bonding capacity.

Synthesis and Manufacturing

Industrial Production

Commercial suppliers such as Chemsrc (Product Code: 1272331) list 2-bromo-5-methoxybenzene-1,4-diol as a research chemical, indicating small-scale production for specialized applications . Industrial-scale synthesis would require optimization of reaction conditions to enhance yield and purity, particularly in controlling regioselectivity during bromination.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Brominated hydroquinones are pivotal in constructing bioactive molecules. For example, the structurally related 2-bromo-6-methoxybenzene-1,4-diol (CAS 61654-67-9) is a key intermediate in synthesizing Endophenazine B, an antibiotic with activity against Gram-positive bacteria. By analogy, 2-bromo-5-methoxybenzene-1,4-diol may serve in preparing analogs of antimicrobial or antitumor agents, leveraging its bromine atom for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Materials Chemistry

The compound’s phenolic hydroxyl groups make it a candidate for polymer synthesis, such as epoxy resins or polybenzoxazines. Bromine’s presence could also enable flame-retardant modifications in material science applications.

Research Findings and Emerging Directions

Reactivity Studies

Preliminary studies on analogous bromohydroquinones reveal susceptibility to electrophilic aromatic substitution at positions ortho and para to existing substituents. For instance, nitration of 2-bromo-5-methoxybenzene-1,4-diol could yield nitro derivatives for explosive precursors or dyes.

Biological Activity

While direct biological data for this compound are lacking, its structural similarity to bioactive hydroquinones suggests potential antioxidant or cytotoxic properties. Further studies could explore its efficacy in scavenging free radicals or inhibiting tyrosine kinases.

Challenges and Future Prospects

Synthetic Challenges

Achieving high regioselectivity in bromination remains a hurdle, as competing reactions may yield isomers or polybrominated byproducts. Advanced catalytic systems or directing groups could address this issue.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume